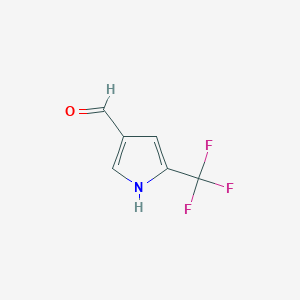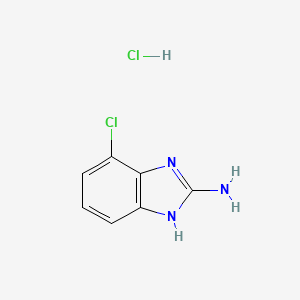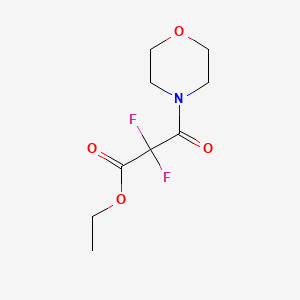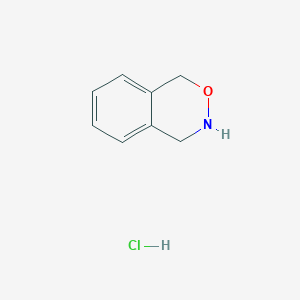
N-Boc-1-ethynylcyclobutanamine
概要
説明
N-Boc-1-ethynylcyclobutanamine, also known as tert-butyl N-(1-ethynylcyclobutyl)carbamate, is a useful research chemical . It has a molecular weight of 195.26 and a molecular formula of C11H17NO2 .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis
The molecular structure of N-Boc-1-ethynylcyclobutanamine is represented by the canonical SMILES: CC©©OC(=O)NC1(CCC1)C#C .Chemical Reactions Analysis
N-Boc deprotection is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
N-Boc-1-ethynylcyclobutanamine has a molecular weight of 195.26 and a molecular formula of C11H17NO2 . Its IUPAC Name is tert-butyl N-(1-ethynylcyclobutyl)carbamate .科学的研究の応用
Green Chemistry Synthesis
N-Boc-1-ethynylcyclobutanamine: is utilized in green chemistry for the N-Boc protection of amines. This process is significant due to its environmentally friendly approach, employing ultrasound irradiation and catalyst-free conditions to achieve selective N-Boc protection with excellent yields at room temperature . This method aligns with the principles of sustainable development in chemistry.
Amide Bond Formation
The compound plays a crucial role in the synthesis of amides, which are pivotal in nature and found in peptides, proteins, and various biologically active compounds. A practical one-pot amidation of N-Boc-protected amines under mild conditions has been described, showcasing the compound’s effectiveness in facilitating the formation of amide bonds with high yields .
Catalysis
N-Boc-1-ethynylcyclobutanamine: is used in catalysis research, particularly over mesoporous materials like SBA-15. This catalyst aids in the efficient synthesis of N-Boc amines from various aromatic and aliphatic amine derivatives under solvent-free conditions .
作用機序
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N-(1-ethynylcyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-11(7-6-8-11)12-9(13)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGDOLWJFQBSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-ethynylcyclobutyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




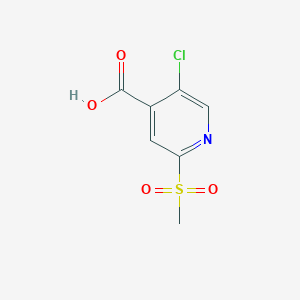

![{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1435397.png)
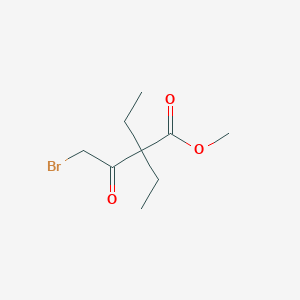
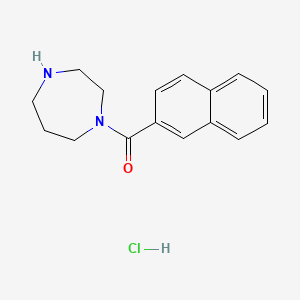
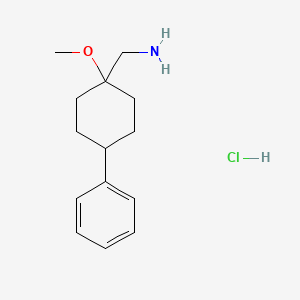

![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1435405.png)
